Product packaging for Clonitrate(Cat. No.:CAS No. 2612-33-1)

Clonitrate

Cat. No.: B1197571
CAS No.: 2612-33-1
M. Wt: 200.53 g/mol
InChI Key: SUAJWTBTMNHVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Classification within the Organic Nitrate (B79036) Family

Clonitrate, with the chemical formula C₃H₅ClN₂O₆, is classified as an organic nitrate ester. nih.gov This classification is based on its molecular structure, which features nitrate groups (-ONO₂) covalently bonded to a carbon backbone. Organic nitrates are a class of compounds formed from the esterification of nitric acid with an alcohol. ebi.ac.uk In the case of this compound, it is a dinitrate ester of 3-chloro-1,2-propanediol (B139630). nih.govmedkoo.com

The fundamental structure of this compound is derived from glycerol, making it a derivative of nitroglycerin (glyceryl trinitrate). ncats.io Specifically, the structure of this compound is identical to that of glyceryl trinitrate, with the key difference being the substitution of the nitrate group on the first carbon atom with a chlorine atom. ncats.ioncats.io This structural relationship places it firmly within the family of synthetic organic nitrates, which includes well-known compounds like glyceryl trinitrate (GTN), isosorbide (B1672297) dinitrate (ISDN), and isosorbide 5-mononitrate (ISMN). researchgate.netnih.gov The presence of the nitrate ester functional groups is the defining characteristic that governs its chemical properties and reactivity. ebi.ac.uk

Chemical Significance in the History of Synthetic Organic Compounds

The history of organic nitrates began in 1847 with the synthesis of glyceryl trinitrate by Ascanio Sobrero. researchgate.netnih.gov This discovery marked a significant milestone in synthetic organic chemistry, leading to the development of a new class of compounds with potent physiological effects. researchgate.netnih.gov Following the establishment of GTN, chemists began to synthesize other organic nitrates to explore the structure-activity relationships within this chemical family. nih.gov

Physicochemical Properties of this compound

The physical and chemical characteristics of a substance are crucial for understanding its behavior and interactions. wisdomlib.org this compound is described as a solid powder under standard conditions. medkoo.com

PropertyValue
Molecular Formula C₃H₅ClN₂O₆ nih.gov
Molecular Weight 200.53 g/mol nih.govnih.gov
Appearance Solid powder medkoo.com
Solubility Soluble in DMSO medkoo.com
Stereochemistry Racemic nih.govncats.io

This table is based on available data and may not be exhaustive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5ClN2O6 B1197571 Clonitrate CAS No. 2612-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-chloro-3-nitrooxypropan-2-yl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O6/c4-1-3(12-6(9)10)2-11-5(7)8/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAJWTBTMNHVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862999
Record name 3-Chloropropane-1,2-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2612-33-1
Record name Clonitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clonitrate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropane-1,2-diyl dinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIG1YFL8MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Methodologies

General Synthetic Strategies for Organic Nitrates

The synthesis of organic nitrates (RONO₂) is a fundamental process in organic chemistry, often involving the introduction of a nitrooxy group (-ONO₂) into an organic molecule. This is typically achieved by reacting an alcohol with a suitable nitrating agent.

Nitration Reactions and Reagents

The esterification of an alcohol with nitric acid is the most direct conceptual route to an organic nitrate (B79036). However, various nitrating agents are employed, each with specific applications and reactivities. The choice of reagent is critical and depends on the substrate's stability and the desired reaction selectivity.

A prevalent method for industrial-scale nitrations involves the use of a mixture of nitric acid and sulfuric acid, often called "mixed acid." acs.orgrushim.ru Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. rushim.ru This method is effective but requires significant infrastructure for the recovery and regeneration of the spent sulfuric acid. acs.org

Other nitrating agents offer alternatives to mixed acid, especially for substrates that are sensitive to strongly acidic conditions. acs.org These include:

Anhydrous Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent suitable for producing compounds unstable in mixed acid. acs.org

Nitrogen Tetroxide (N₂O₄): Can be used for liquid-phase nitration of alcohols, often at controlled temperatures (e.g., 0-10 °C), and may not require complex recovery systems. google.com

Acetyl Nitrate: Formed from acetic anhydride (B1165640) and nitric acid, it is a potent but potentially explosive reagent. google.com

Nitronium Salts (e.g., NO₂BF₄): These are effective for nitrating less reactive substrates. acs.org

The following table summarizes common nitrating agents used for the synthesis of organic nitrates from alcohols.

Nitrating AgentTypical ConditionsKey Characteristics
Mixed Acid (HNO₃/H₂SO₄)Low temperaturesIndustrially common, highly effective, but corrosive and requires acid recovery. acs.orgrushim.ru
Anhydrous Dinitrogen Pentoxide (N₂O₅)Often in an inert solventPowerful; used for sensitive substrates. acs.org
Nitrogen Tetroxide (N₂O₄)Liquid phase, 0-20 °CEconomical, avoids complex acid recovery. google.com
Acetyl Nitrate (from Ac₂O/HNO₃)Controlled additionHighly reactive, but explosive potential requires caution. google.com

Precursor Compounds and Reaction Conditions

The primary precursor for any organic nitrate is the corresponding alcohol. For poly-nitrated compounds like Clonitrate, a polyhydroxy (polyol) precursor is required. The reaction involves the esterification of the alcohol's hydroxyl (-OH) groups. youtube.com

The synthesis of this compound specifically starts from its precursor, 3-chloro-1,2-propanediol (B139630). google.comnih.gov This precursor can be synthesized through methods such as the hydrolysis of epichlorohydrin (B41342) or the chlorination of glycerol. google.comnih.gov

Reaction conditions must be carefully controlled, as nitration reactions are highly exothermic. iitb.ac.in Poor temperature control can lead to side reactions, degradation of the product, and significant safety hazards, including runaway reactions. iitb.ac.ingoogle.com Therefore, syntheses are typically performed at low temperatures with efficient cooling. For solid polyhydroxy alcohols, a key challenge is ensuring complete dissolution and distribution in the nitrating medium to avoid localized heating and incomplete reaction. google.com One patented method addresses this by first dissolving the solid polyol in a mixture of sulfuric acid and water before adding the mixed nitrating acid. google.com

Recent advancements have focused on continuous flow processes using microreactors. iitb.ac.in This technology offers enhanced safety by minimizing the reaction volume at any given time, providing superior temperature control, and preventing dangerous runaway reactions. iitb.ac.in Such systems have demonstrated high yields (>90%) and are scalable for industrial production. iitb.ac.in

Specific Chemical Synthetic Approaches to this compound

This compound, chemically named 3-chloro-1,2-propanediol dinitrate, is synthesized by the dinitration of its precursor, 3-chloro-1,2-propanediol. medkoo.comncats.io The process involves the conversion of the two hydroxyl groups of the precursor into nitrate esters.

Elucidation of Reaction Mechanisms

The formation of a nitrate ester from an alcohol and nitric acid (catalyzed by sulfuric acid) proceeds through a well-understood mechanism. youtube.com

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Nucleophilic Attack: An oxygen atom from one of the alcohol's hydroxyl groups acts as a nucleophile, attacking the positively charged nitrogen of the nitronium ion. youtube.com

Deprotonation: A base (such as the bisulfate ion or another alcohol molecule) removes the proton from the oxygen atom, resulting in the formation of the nitrate ester and regeneration of the acid catalyst.

In the case of this compound synthesis from 3-chloro-1,2-propanediol, this process occurs at both of the hydroxyl groups to yield the final dinitrated product. The reaction is a type of O-nitration, where the bond is formed between oxygen and nitrogen. rushim.ru

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of synthesis, as the three-dimensional arrangement of atoms can significantly influence a molecule's properties. numberanalytics.comnumberanalytics.com The precursor for this compound, 3-chloro-1,2-propanediol, is a chiral molecule because it contains a stereocenter at the C2 carbon. This means it exists as two non-superimposable mirror images, or enantiomers: (R)-(-)-3-chloro-1,2-propanediol and (S)-(+)-3-chloro-1,2-propanediol. chemicalbook.comethernet.edu.et

When a synthesis starts with a racemic mixture of the precursor (an equal mix of both enantiomers), the resulting this compound will also be a racemic mixture. nih.gov However, if the synthesis begins with a specific, pure enantiomer of 3-chloro-1,2-propanediol, it is possible to produce an enantiomerically pure form of this compound. chemicalbook.com The nitration reaction itself does not typically affect the existing stereocenter, so the stereochemistry of the precursor is retained in the product.

The ability to perform stereoselective synthesis is crucial in modern chemistry, often relying on chiral catalysts or enantiomerically pure starting materials to produce a single desired stereoisomer. numberanalytics.comrsc.org This is important because different stereoisomers of a molecule can have different biological activities. nih.gov

Optimization of Synthetic Routes

Optimization of the synthesis of organic nitrates like this compound focuses on improving yield, purity, safety, and cost-effectiveness. Conventional batch processes for producing nitrate esters are often hazardous due to the highly exothermic nature of the reaction and the risk of thermal runaway. iitb.ac.in

A significant area of optimization is the move from batch to continuous flow manufacturing. iitb.ac.in Key advantages of this modern approach include:

Enhanced Safety: Microreactors handle only small volumes of the reaction mixture at a time, drastically reducing the risk associated with potential decompositions. iitb.ac.in

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling precise temperature control and preventing the formation of hotspots. iitb.ac.in

High Yield and Purity: Controlled conditions lead to fewer side reactions, resulting in higher isolated yields and a purer product.

Scalability: Continuous flow processes can be scaled up more easily and safely than large-batch reactions. iitb.ac.in

Optimization also involves the choice of reagents and reaction conditions. For instance, using nitrogen tetroxide instead of mixed acid can simplify the workup process as it eliminates the need for a complex acid recovery system. google.com Furthermore, studies on related nitration processes have explored various catalysts and solvents to improve reaction selectivity and efficiency. acs.org The development of solid acid catalysts, such as zeolites, represents another avenue for creating safer and more selective nitration processes. acs.org

Process Chemistry Enhancementsresearchgate.net

Process chemistry aims to refine synthetic routes for scalability, efficiency, and safety. For the nitration of polyhydroxy alcohols like the precursor to this compound, process optimization is critical due to the highly exothermic nature of the reaction. vpscience.org Enhancements involve the meticulous control of reaction parameters such as temperature, reactant concentration, and rate of addition. researchgate.net Studies on similar nitration processes have shown that maintaining an optimal temperature range is crucial; for instance, in the synthesis of the explosive CL-20, an optimal temperature envelope of 83 ±2°C was identified to maximize yield while preventing undesirable side reactions and the formation of NOx gases. researchgate.net

A significant advancement in process chemistry for hazardous reactions like nitration is the adoption of continuous flow technology over traditional batch processing. researchgate.net Continuous flow reactors offer superior control over reaction conditions, enhanced heat transfer, and improved safety by minimizing the volume of hazardous material present at any given time. researchgate.net This methodology has been successfully applied to the synthesis of various nitrate esters, demonstrating its potential for safer and more efficient production. researchgate.netresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Processing for Nitration Reactions

Feature Batch Processing Continuous Flow Processing
Safety Higher risk due to large volumes of reactants and poor heat dissipation. Inherently safer due to small reaction volumes and superior heat control. researchgate.net
Heat Transfer Often inefficient, leading to localized hot spots and potential for runaway reactions. Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net
Control Difficult to precisely control temperature and mixing. Precise control over temperature, pressure, and residence time.
Scalability Scaling up can be complex and may change reaction outcomes. More straightforward to scale up by running the process for longer or using parallel reactors. researchgate.net

| Efficiency | Can lead to lower yields and purity due to side reactions. | Often results in higher yields and improved selectivity. researchgate.net |

Catalyst Systems in Organic Nitrate Synthesisnih.gov

The choice of catalyst is fundamental to the efficiency and environmental impact of organic nitrate synthesis.

Traditional Catalysis: The historical and most common catalyst for forming nitrate esters is concentrated sulfuric acid. youtube.comvpscience.org It facilitates the formation of the nitronium ion, the key electrophile in the reaction. vpscience.org However, this method requires stoichiometric or excess amounts of strong acid, leading to significant waste streams that are corrosive and environmentally damaging. numberanalytics.com

Modern and Greener Catalytic Approaches: Research has focused on developing more sustainable catalytic systems to replace mixed acids. These innovations aim to improve selectivity, reduce waste, and enhance safety.

Mechanochemistry: A novel approach involves the mechanochemical nitration of alcohols using bench-stable organic nitrating reagents. rsc.org This method, often performed with liquid-assisted grinding (LAG), significantly reduces the need for bulk solvents and avoids the use of hazardous strong acids. rsc.org

Alternative Nitrating Agents: The use of dinitrogen pentoxide (DNP) in alternative media, such as liquefied 1,1,1,2-tetrafluoroethane (B8821072) (a Freon), has been developed as a greener and safer method for producing nitroaromatics and has been patented for the synthesis of nitrate esters like nitroglycerin. researchgate.net

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, represent another green alternative. google.com While specific applications to this compound are not detailed, these catalysts are prized in green chemistry because they are easily separated from the reaction mixture, can often be regenerated and reused, and can lead to higher selectivity, thereby reducing downstream purification efforts. epitomejournals.com

Low-Toxicity Metal Catalysts: Compounds like lanthanum nitrate are being explored as low-toxicity, environmentally friendly catalysts in organic synthesis. stanfordmaterials.com They can function under mild reaction conditions and offer high selectivity, making them a promising area of research for greener nitration processes. stanfordmaterials.com

Principles of Green Chemistry in this compound Synthesiswjpmr.com

Green chemistry is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. scielo.br Its principles are directly applicable to improving the synthesis of this compound, traditionally a process involving hazardous materials and significant waste. acs.org Key areas of focus include solvent choice and maximizing the efficiency of atom use.

Solvent Selection and Minimization

Solvents are a major contributor to the environmental footprint of the chemical industry, often accounting for the majority of non-product mass in a reaction. epitomejournals.com

In the conventional synthesis of this compound, concentrated sulfuric acid acts as both a catalyst and the reaction medium. vpscience.org This leads to the generation of large quantities of acidic waste, which is difficult and costly to neutralize and dispose of. Green chemistry seeks to replace such hazardous solvents with more benign alternatives or to eliminate them entirely.

Solvent Minimization: Mechanochemical methods, such as ball milling, drastically reduce solvent use to only small amounts for liquid-assisted grinding. rsc.org This approach represents a significant step towards solvent-free synthesis.

Greener Solvent Systems: Research into alternative reaction media has identified liquefied gases, such as 1,1,1,2-tetrafluoroethane, as effective solvents for nitration with agents like dinitrogen pentoxide. researchgate.net These solvents can be easily recovered and recycled, minimizing waste. researchgate.net

Solvent Replacement: While challenging for water-sensitive reactions like nitration, the ideal green solvent is water. A patented method for nitrating solid polyhydroxy alcohols involves dissolving the alcohol in a water-acid mixture (e.g., 60-70% sulfuric acid) before nitration, which can help control the reaction, though it does not eliminate the acid. google.com

Atom Economy and Waste Reduction

Developed by Barry Trost, atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired final product. acs.orgskpharmteco.com It provides a different perspective on efficiency than reaction yield, as a reaction can have a 100% yield but a very low atom economy if it produces significant byproducts. chembam.com

The atom economy is calculated using the following formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

For the synthesis of this compound, the balanced chemical equation is:

C₃H₇ClO₂ (3-chloro-1,2-propanediol) + 2 HNO₃ (Nitric Acid) → C₃H₅ClN₂O₆ (this compound) + 2 H₂O (Water)

The calculation based on the molecular weights of the reactants and the desired product reveals the atom economy of this process.

Table 2: Atom Economy Calculation for the Synthesis of this compound

Compound Formula Molecular Weight ( g/mol ) Role
3-Chloro-1,2-propanediol C₃H₇ClO₂ 110.54 Reactant
Nitric Acid HNO₃ 63.01 Reactant
This compound C₃H₅ClN₂O₆ 200.54 Desired Product

Calculation:

Mass of Desired Product: 200.54 g/mol

Mass of All Reactants: 110.54 + (2 * 63.01) = 110.54 + 126.02 = 236.56 g/mol

Percent Atom Economy: (200.54 / 236.56) * 100 = 84.77%

This calculation shows that, even under ideal conditions with 100% yield, over 15% of the mass of the reactants is converted into the water byproduct, not the desired this compound. This highlights an inherent inefficiency in the reaction's stoichiometry. Green chemistry principles encourage chemists to design alternative synthetic routes, such as addition reactions, that have a theoretical atom economy of 100%, thereby preventing waste at the most fundamental level. acs.org

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Acetanilide C₈H₉NO
Acetic Acid CH₃COOH
Acetic Anhydride (CH₃CO)₂O
Acetone C₃H₆O
3-Chloro-1,2-propanediol C₃H₇ClO₂
CL-20 (Hexanitrohexaazaisowurtzitane) C₆H₆N₁₂O₁₂
This compound (3-chloro-1,2-propanediol dinitrate) C₃H₅ClN₂O₆
Dinitrogen Pentoxide N₂O₅
Lanthanum Nitrate La(NO₃)₃
Nitric Acid HNO₃
Nitroglycerin C₃H₅N₃O₉
Sulfuric Acid H₂SO₄
1,1,1,2-Tetrafluoroethane C₂H₂F₄
Water H₂O

Molecular and Cellular Mechanistic Investigations

Biochemical Release Mechanisms of Nitric Oxide from Clonitrate

This compound functions as a prodrug, meaning it must undergo metabolic transformation to release its active principle, nitric oxide (NO). nih.gov This bioactivation is a critical step, converting the parent compound into a potent signaling molecule. The release of NO from this compound is not a spontaneous process but is dependent on specific metabolic pathways within the cell.

Reductive Metabolism Pathways

The bioactivation of organic nitrates like this compound is fundamentally a reductive process. The nitrate (B79036) ester group within the this compound molecule undergoes enzymatic reduction, which leads to the cleavage of the oxygen-nitrogen bond and subsequent liberation of nitric oxide. This process is essential for the drug's vasodilatory effects. While the precise, multi-step reductive pathway specific to this compound is not fully elucidated, it is understood to involve electron transfer from cellular reducing agents, facilitated by specific enzymes.

Role of Bioreductive Enzymes

A variety of enzymes are capable of metabolizing organic nitrates, and the bioactivation of this compound is likely mediated by one or more of these enzymatic systems. These enzymes act as catalysts in the reductive process that liberates nitric oxide. nih.gov

Key enzyme families implicated in the metabolism of such compounds include:

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, predominantly located in the liver but also present in other tissues, is a major catalyst of drug metabolism. nih.govdynamed.comnih.govmdpi.com CYPs catalyze the reductive denitration of organic nitrates. dynamed.comnih.gov Specific isoforms within the CYP1, 2, and 3 families are responsible for metabolizing the vast majority of clinical drugs. mdpi.com

Glutathione (B108866) S-transferases (GSTs): These enzymes are known to be involved in the metabolism of organic nitrates, utilizing glutathione as a cofactor to facilitate the release of nitric oxide.

Mitochondrial Aldehyde Dehydrogenase (mtALDH): This enzyme has been identified as a key player in the bioactivation of certain organic nitrates, contributing significantly to their vasodilatory effects.

The specific enzymes that show the highest affinity for this compound and are primarily responsible for its bioactivation in target tissues remain an area of active investigation.

Enzyme FamilyGeneral Role in Nitrate MetabolismPotential Relevance to this compound
Cytochrome P450 (CYP) Catalyzes oxidative and reductive biotransformation of a wide range of drugs and xenobiotics. dynamed.comnih.govLikely plays a role in the reductive denitration of this compound to release nitric oxide. nih.gov
Glutathione S-transferases (GSTs) Facilitates the conjugation of glutathione to substrates, involved in detoxification and nitrate metabolism.May contribute to the metabolic pathway of this compound, leading to NO release.
Mitochondrial Aldehyde Dehydrogenase (mtALDH) Key enzyme in the bioactivation of specific organic nitrates, particularly in vascular smooth muscle.A potential candidate for the enzymatic bioactivation of this compound within target cells.

Molecular Signal Transduction Pathway Modulation

Once liberated, nitric oxide initiates a precise signaling cascade that culminates in smooth muscle relaxation. This pathway is centered on the enzyme soluble guanylyl cyclase and the second messenger molecule, cyclic guanosine (B1672433) monophosphate (cGMP).

Activation of Soluble Guanylyl Cyclase

The primary molecular target of the nitric oxide released from this compound is the enzyme soluble guanylyl cyclase (sGC). nih.gov sGC is a heterodimeric protein, typically composed of an alpha and a beta subunit, and contains a heme prosthetic group that functions as the NO receptor. unl.pt In its basal state, sGC has low enzymatic activity. nih.gov The binding of nitric oxide to the ferrous iron atom within this heme group induces a conformational change in the enzyme. embopress.org This structural shift, which can be described as a "heme pivot-bend" motion, relieves an inhibitory constraint and allosterically activates the enzyme's catalytic domains. unl.ptembopress.org

Regulation of Cyclic Guanosine Monophosphate (cGMP) Production

The activation of soluble guanylyl cyclase directly impacts the intracellular concentration of cyclic guanosine monophosphate (cGMP). nih.gov Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. biorxiv.org This leads to a rapid and significant increase in intracellular cGMP levels. The elevated cGMP then acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases. These kinases phosphorylate various proteins in the smooth muscle cell, ultimately leading to a decrease in intracellular calcium levels and causing the muscle to relax, which results in vasodilation. The inactivation of cGMP is handled by phosphodiesterase (PDE) enzymes, which hydrolyze it back to GMP, thus terminating the signal. google.com

StepMolecule/EnzymeActionOutcome
1This compound Undergoes reductive metabolism by bioreductive enzymes.Release of Nitric Oxide (NO).
2Nitric Oxide (NO) Binds to the heme group of soluble guanylyl cyclase (sGC). nih.govAllosteric activation of sGC. embopress.org
3Soluble Guanylyl Cyclase (sGC) Catalyzes the conversion of GTP to cGMP. biorxiv.orgIncreased intracellular cGMP levels.
4Cyclic GMP (cGMP) Activates cGMP-dependent protein kinases.Smooth muscle relaxation (vasodilation).

Receptor-Ligand Interaction Dynamics at a Molecular Level

The critical receptor-ligand interaction in the mechanism of this compound is the binding of its active metabolite, nitric oxide, to its receptor, soluble guanylyl cyclase. This interaction is highly specific and is the triggering event for the entire signaling cascade.

The receptor, sGC, possesses a heme-binding domain, specifically within its beta subunit, which houses a ferrous (Fe²⁺) heme cofactor. unl.pt This heme iron is the direct binding site for the ligand, NO. The interaction involves the formation of a coordinate bond between the NO molecule and the heme iron. This binding displaces a histidine residue that is coordinated to the iron in the enzyme's inactive state. embopress.org

The binding event induces significant conformational changes that propagate through the enzyme's structure. Cryo-electron microscopy studies have revealed that NO binding to the H-NOX (Heme-Nitric oxide/Oxygen binding) domain causes a substantial rotation of this domain relative to the rest of the enzyme. unl.ptbiorxiv.org This initial movement triggers a straightening of the coiled-coil domains, which in turn forces the catalytic domains into an active conformation, increasing the rate of cGMP synthesis by several hundred-fold. unl.pt

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for studying the dynamic behavior of such ligand-receptor interactions at an atomic level. mdpi.comdovepress.comutep.edumdpi.comnih.gov While specific MD simulation data for the this compound-derived NO interaction with human sGC is not detailed in public literature, these techniques are instrumental in understanding the flexibility of the receptor, the stability of the ligand-receptor complex, and the precise conformational shifts that define enzyme activation. mdpi.com

Ligand Binding Affinity and Selectivity

The direct ligand for the primary receptor in this pathway is not this compound itself, but rather its active metabolite, nitric oxide. nih.gov this compound acts as a prodrug, undergoing enzymatic conversion to release NO. nih.gov The released NO then serves as the signaling molecule that interacts with soluble guanylate cyclase (sGC). marlettalab.orgmdpi.com

The interaction between NO and the ferrous heme cofactor of sGC is characterized by a very high affinity, with reported dissociation constant (Kd) values varying in the picomolar to low nanomolar range in studies of purified sGC. nih.gov This high affinity ensures that even transient and localized increases in NO concentration can effectively activate the enzyme. nih.govunl.pt The binding of NO to the sGC heme is a rapid, diffusion-controlled process. unl.pt

Currently, specific quantitative data on the binding affinity or selectivity of this compound itself to its metabolizing enzymes, or detailed binding kinetics of NO derived specifically from this compound with sGC, are not available in the reviewed scientific literature. Research has focused on the general properties of NO binding to sGC rather than the specifics of individual organic nitrate prodrugs.

Conformational Changes Upon Binding

The binding of nitric oxide to the heme moiety of soluble guanylate cyclase induces a significant conformational change in the enzyme, which is critical for its activation. pnas.orgpnas.org This process is initiated when NO binds to the ferrous heme iron, leading to the cleavage of the bond between the heme iron and a specific histidine residue (His-105) in the β1 subunit of sGC. pnas.orgnih.gov

This bond cleavage acts as a molecular switch, triggering a series of allosteric rearrangements that propagate from the heme-binding domain to the catalytic domain of the enzyme. pnas.orgelifesciences.orgunl.pt Cryo-electron microscopy and hydrogen/deuterium exchange mass spectrometry (HDX-MS) studies have revealed that upon activation, the regulatory domains of sGC undergo a large-scale rotation, which in turn repositions the catalytic domains into an active conformation. elifesciences.orgunl.pt This activated conformation facilitates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). unl.pt While this mechanism is well-established for NO, specific studies detailing the conformational changes in sGC as a direct and measured consequence of this compound administration are not presently documented.

Downstream Intracellular Signaling Cascades (from a biochemical perspective)

The activation of sGC and the subsequent production of cGMP initiate a downstream signaling cascade that is central to the physiological effects of this compound. mdpi.comunl.pt

Protein Kinase G (PKG) Activation

The increase in intracellular cGMP concentration leads directly to the activation of cGMP-dependent protein kinase (PKG), a key downstream effector in this pathway. mdpi.comnih.gov PKG exists as a homodimer, and each monomer has regulatory and catalytic domains. nih.govguidetopharmacology.org In its inactive state, the regulatory domain inhibits the catalytic domain. nih.gov

The binding of cGMP to the regulatory domains induces a conformational change that relieves this autoinhibition, thereby activating the kinase function of the catalytic domain. nih.gov PKG is a serine/threonine-specific protein kinase that, once activated, phosphorylates a number of target proteins within the cell. nih.govmdpi.com

General Steps in the this compound-NO-cGMP-PKG Pathway
StepMolecule/EnzymeEventImmediate Consequence
1This compoundMetabolic bioactivationRelease of Nitric Oxide (NO)
2Soluble Guanylate Cyclase (sGC)NO binds to heme cofactorConformational change and activation of sGC
3Guanosine Triphosphate (GTP)Catalytic conversion by activated sGCIncreased intracellular cyclic GMP (cGMP)
4Protein Kinase G (PKG)cGMP binds to regulatory domainsActivation of PKG catalytic activity

Phosphorylation Events

Activated PKG mediates the final steps of the signaling cascade by phosphorylating specific serine and threonine residues on various substrate proteins. mdpi.commdpi.com These phosphorylation events alter the activity of target proteins, ultimately leading to the observed physiological response, such as smooth muscle relaxation.

Key targets of PKG-dependent phosphorylation in the context of vasodilation include:

Phospholamban: Phosphorylation of phospholamban in cardiac muscle can enhance Ca2+ reuptake into the sarcoplasmic reticulum. nih.gov

Vasodilator-stimulated phosphoprotein (VASP): PKG-dependent phosphorylation of VASP is a well-established marker of this signaling pathway's activity in platelets and vascular smooth muscle. diva-portal.org

Myosin Light Chain Kinase (MLCK): PKG can phosphorylate and inhibit MLCK, leading to reduced phosphorylation of the myosin light chain and consequently, muscle relaxation. mdpi.com

Ion Channels: PKG can phosphorylate various ion channels, such as large-conductance calcium-activated potassium (BKca) channels, which leads to hyperpolarization and relaxation of smooth muscle cells. mdpi.com

While these are known downstream effects of the NO-cGMP-PKG pathway, specific research that quantitatively documents these phosphorylation events as a direct result of this compound administration is limited. Studies have generally focused on the broader class of organic nitrates or direct activators of the pathway. diva-portal.orgfrontiersin.org

Examples of Proteins Phosphorylated by Activated PKG
Protein TargetGeneral FunctionEffect of Phosphorylation by PKG
Vasodilator-stimulated phosphoprotein (VASP)Cytoskeletal organization, platelet activityModulates platelet aggregation and cell adhesion
PhospholambanRegulates Ca2+-ATPase in cardiac muscleEnhances Ca2+ reuptake, promoting relaxation
Myosin Light Chain Kinase (MLCK)Contracts smooth muscleInhibition, leading to vasodilation
Large-conductance Ca2+-activated K+ channels (BKca)Regulates membrane potentialIncreased channel opening, causing hyperpolarization and relaxation

Analytical Chemistry and Structural Characterization

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of clonitrate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

¹³C NMR: Carbon-13 NMR, including techniques like APT (Attached Proton Test), helps in identifying the different carbon environments. researchgate.net For instance, a ¹³C NMR spectrum of this compound has been recorded using a Varian FT-80 instrument. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. researchgate.net The exact mass of this compound is 199.98 Da, and its molecular weight is 200.53 g/mol . medkoo.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula, C₃H₅ClN₂O₆. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and analyze the resulting pieces, providing further structural information. google.comgoogleapis.com

Table 1: Mass Spectrometry Data for this compound
ParameterValueReference
Exact Mass199.98 Da medkoo.com
Molecular Weight200.53 g/mol medkoo.com
Molecular FormulaC₃H₅ClN₂O₆ nih.gov

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. researchgate.netgoogleapis.com The presence of the nitro group (-NO₂) is a key feature of its structure. mdpi.com The IR spectrum would show characteristic absorption bands for the nitrate (B79036) ester groups (C-O-NO₂).

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.comlibretexts.org While not as structurally detailed as NMR or MS, it can be used for quantitative analysis and to gain insights into the electronic transitions within the molecule. The technique is based on the principle that the amount of light absorbed is proportional to the concentration of the substance in solution. unchainedlabs.com

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. nih.govwikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays through a single crystal of the compound. nih.govyale.edu The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom and the bond lengths and angles between them. While specific crystallographic data for this compound is not widely available in the provided results, this method would provide the most accurate solid-state structural information.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. researchgate.net It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, HPLC can effectively separate this compound from any synthesis byproducts or degradation products. The purity of this compound is often reported to be greater than 98%. medkoo.com HPLC methods can be developed for the quantitative analysis of this compound in various samples. google.com

Table 2: Chromatographic Purity of this compound
ParameterValueReference
Purity (HPLC)>98% medkoo.com

Gas Chromatography (GC)

Gas chromatography is a versatile technique for the separation and analysis of volatile compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase and the mobile gas phase.

For the analysis of organic nitrates, including this compound, specific GC conditions are employed to achieve optimal separation and detection. While specific retention times for this compound are highly dependent on the exact parameters of the analysis (e.g., column type, temperature program, and carrier gas flow rate), typical analyses involve the use of a capillary column and an electron capture detector (ECD), which is highly sensitive to halogenated and nitrate-containing compounds.

Research has shown that GC can be effectively used to determine the purity of related compounds. For instance, in the synthesis of (R)-(-)-3-Chloro-1,2-propanediol, a related chloro-compound, gas chromatography was used to assess the completion of the reaction and determine the chemical and chiral purity of the product. chemicalbook.com The analysis confirmed a chemical purity of 99.2% and a chiral purity of 99.3% e.e. chemicalbook.com This demonstrates the capability of GC to provide high-resolution separation and quantification for structurally similar compounds.

Typical GC System Parameters for Related Compound Analysis:

ParameterTypical SettingPurpose
Column Capillary Column (e.g., DB-5, HP-1)Provides high-resolution separation of volatile compounds.
Injector Split/SplitlessIntroduces a small, representative sample onto the column.
Oven Program Temperature gradient (e.g., 50°C to 250°C)Optimizes separation of compounds with different boiling points.
Carrier Gas Nitrogen or HeliumTransports the sample through the column.
Detector Electron Capture Detector (ECD)Offers high sensitivity for electrophilic compounds like nitrates.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. savemyexams.com It operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a flat carrier) and a mobile phase (a solvent or mixture of solvents). savemyexams.comsavemyexams.com

For the analysis of organic compounds like this compound, a normal-phase TLC system is often employed, where a polar stationary phase (like silica gel) is used with a less polar mobile phase. chromatographyonline.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value. savemyexams.com Conversely, less polar compounds are more soluble in the mobile phase and travel further up the plate, exhibiting higher Rƒ values. savemyexams.com

The choice of mobile phase is critical for achieving good separation. chromatographyonline.com A mixture of solvents is often used to fine-tune the polarity and optimize the separation. For nitrate esters, various solvent systems can be employed. While specific Rƒ values for this compound are dependent on the exact TLC system, the general principle of polarity-based separation applies. Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using a developing agent like ninhydrin (B49086) for certain classes of compounds. savemyexams.com

General Procedure for TLC Analysis:

StepActionDescription
1. Preparation Spot the sample on the baseline of a TLC plate.A small, concentrated spot of the sample solution is applied to the starting line. savemyexams.comsavemyexams.com
2. Development Place the plate in a sealed chamber with the mobile phase.The mobile phase moves up the plate by capillary action, separating the components of the sample. savemyexams.comsavemyexams.com
3. Visualization Remove the plate and visualize the separated spots.This can be done using UV light or chemical stains. savemyexams.com
4. Calculation Measure the distance traveled by the solvent and the spots to calculate Rƒ values.Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

Advanced Analytical Approaches

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Small Molecules

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a powerful analytical technique that combines the soft ionization of ESI with the high mass accuracy and resolution of mass spectrometry. It is particularly useful for the analysis of polar, thermally labile, and high molecular weight compounds. For small molecules like this compound, ESI-MS provides valuable information about the molecular weight and structure.

In ESI-MS, a sample solution is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). This technique can be used to confirm the identity of a compound by determining its molecular weight with high precision.

Detection and Quantification in Complex Matrices (excluding biological samples)

The detection and quantification of this compound in complex non-biological matrices, such as environmental samples (e.g., soil, water) or industrial process streams, present unique analytical challenges. These matrices often contain a multitude of interfering substances that can affect the accuracy and sensitivity of the analysis. Therefore, robust sample preparation and selective detection methods are crucial.

Techniques like Thin-Layer Chromatography (TLC) have been explored for the analysis of pollutants in environmental samples. core.ac.uk Studies have focused on using various adsorbent materials and modifying mobile phases, for instance with surfactants, to improve the separation and selectivity for analytes in complex mixtures like soil or water. core.ac.uk The goal is to develop cost-effective and efficient methods for the identification and quantification of target compounds amidst a complex background. core.ac.uk

For quantitative analysis, chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS or LC-MS), are frequently the methods of choice. These techniques offer the high selectivity and sensitivity required to detect and quantify low levels of this compound in challenging matrices. Sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), are typically necessary to remove interferences and concentrate the analyte before instrumental analysis.

Quantitative Methodologies for Compound Analysis

Accurate quantification of a chemical compound is essential for quality control and research purposes. For this compound, several analytical methodologies can be employed for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of non-volatile or thermally unstable compounds. google.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For quantification, a detector that responds to the concentration of the analyte, such as a UV-Vis detector, is used. The area under the chromatographic peak is proportional to the amount of the compound. Method validation according to guidelines from organizations like the International Council for Harmonisation (ICH) is crucial to ensure the reliability of the results. researchgate.net

Gas Chromatography (GC), as discussed earlier, is also a primary method for quantitative analysis, particularly when coupled with a sensitive detector like an ECD or a mass spectrometer (MS). chemicalbook.comgoogle.com The use of an internal standard is a common practice in quantitative GC to correct for variations in injection volume and detector response.

The table below summarizes key quantitative methodologies:

TechniquePrincipleDetectorKey Advantages
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.UV-Vis, MSHigh resolution, suitable for non-volatile compounds. google.com
GC Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase.ECD, FID, MSHigh sensitivity for volatile compounds, excellent separation efficiency. chemicalbook.comgoogle.com
HPTLC Planar chromatography with densitometric quantification.Densitometer (UV/Vis)Simple, cost-effective, high sample throughput. researchgate.net

Chemical Modifications and Analog Development

Synthesis of Clonitrate Derivatives and Related Nitrate (B79036) Esters

The synthesis of this compound derivatives and other organic nitrate esters is a cornerstone of their chemical and pharmacological exploration. researchgate.netresearchgate.net These synthetic endeavors are not merely for the production of existing compounds but are critical for generating novel structures that allow for the investigation of structure-activity relationships. wikipedia.org

Rational Design of New Chemical Entities

The rational design of new chemical entities (NCEs) based on the this compound scaffold involves a deep understanding of its chemical properties and biological targets. lasalle.edu This process is a departure from random screening, instead relying on computational models and known structural information to predict how modifications will affect the molecule's behavior. nih.gov For instance, by analyzing the three-dimensional structure of a target protein, chemists can design this compound analogs that are predicted to have improved binding affinity or selectivity. This design-led approach aims to optimize the desired properties of the molecule while minimizing potential off-target effects. googleapis.com The ultimate goal is to create novel compounds with superior profiles compared to the parent molecule. nih.gov

Exploration of Substituent Effects on Reactivity

The reactivity of a molecule like this compound can be significantly altered by the introduction of different substituent groups. lasalle.edu Substituents can exert their influence through two primary mechanisms: inductive effects and resonance effects. lasalle.edulibretexts.org

Inductive Effects: These are transmitted through the sigma (σ) bonds of the molecule and are related to the electronegativity of the atoms. lasalle.edu Electron-withdrawing groups, such as halogens or nitro groups, decrease the electron density of the surrounding molecular framework, potentially making it less reactive towards electrophiles. libretexts.orglumenlearning.com Conversely, electron-donating groups, like alkyl groups, can increase electron density and enhance reactivity. libretexts.orglumenlearning.com

Resonance Effects: These occur in conjugated systems where electrons can be delocalized over multiple atoms. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to an aromatic ring through resonance, activating it towards electrophilic substitution, particularly at the ortho and para positions. lasalle.edulumenlearning.com Conversely, groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density via resonance, deactivating the ring, especially at the ortho and para positions, and directing incoming groups to the meta position. lasalle.edunumberanalytics.com

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. wikipedia.orgcollaborativedrug.comresearchgate.net From a chemical standpoint, SAR provides insights into which functional groups and structural features are critical for a molecule's function. wikipedia.org

Impact of Structural Variations on Molecular Interactions

Altering the structure of a nitrate ester can have a profound impact on its intermolecular and intramolecular interactions. rsc.org For example, introducing groups capable of hydrogen bonding can significantly influence properties like crystal packing and melting point. acs.orgaip.org The spatial arrangement of atoms, or stereochemistry, is also a critical factor. acs.org Different stereoisomers of a molecule can exhibit distinct physical properties and biological activities due to their unique three-dimensional shapes, which dictate how they interact with their biological targets. acs.org Even subtle changes in the molecular framework can lead to significant differences in physical properties and, consequently, biological outcomes. rsc.orgresearchgate.net

Chemical Space Exploration of Nitrate Analogs

The concept of "chemical space" refers to the vast number of possible molecules that could be created. researchgate.net Exploring the chemical space of nitrate analogs involves synthesizing and characterizing a diverse set of related compounds to map out the relationship between structure and activity. acs.org This exploration is often guided by computational methods that can help prioritize which analogs to synthesize. researchgate.net By systematically varying the substituents and the core scaffold of the nitrate ester, chemists can probe the structural requirements for a desired activity. rsc.org This systematic approach allows for a more comprehensive understanding of the SAR and can lead to the discovery of novel compounds with improved properties. acs.org

Design Principles for Nitro Compound Analogs beyond this compound

The knowledge gained from studying this compound and other nitrate esters can be extrapolated to design new classes of nitro compounds with a wide range of potential applications. rsc.org

A key principle is the strategic placement of nitrooxy groups and other functional moieties to achieve a desired electronic and steric profile. The inherent reactivity of the nitrate ester group is a central consideration. rsc.org For instance, in the field of energetic materials, the number and location of nitrate ester groups are carefully controlled to influence properties like sensitivity and explosive performance. rsc.org

The development of novel synthetic methodologies is also crucial for expanding the accessible chemical space of nitro compounds. researchgate.net New reactions that allow for the selective introduction of nitrate ester groups under mild conditions can open up avenues for creating more complex and diverse analogs. researchgate.net

Below is a table summarizing key structural modifications and their general effects on the properties of nitrate ester analogs, based on established chemical principles.

Structural Modification General Effect on Chemical Properties Rationale
Introduction of Electron-Withdrawing Groups (e.g., -NO₂, -CN, Halogens)Decreases electron density on the molecular framework, can increase acidity of nearby protons. lasalle.edulumenlearning.comnumberanalytics.comInductive and/or resonance electron withdrawal. lasalle.edu
Introduction of Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂)Increases electron density on the molecular framework, can enhance nucleophilicity. lasalle.edulumenlearning.comInductive and/or resonance electron donation. lasalle.edu
Variation of Alkyl Chain Length/BranchingAffects steric hindrance, lipophilicity, and van der Waals interactions.Longer or more branched chains increase steric bulk and lipophilicity.
Introduction of Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂)Can lead to the formation of intra- and intermolecular hydrogen bonds, affecting crystal packing, solubility, and melting point. acs.orgaip.orgFormation of strong non-covalent interactions. acs.org
Alteration of StereochemistryCan result in different physical properties (e.g., melting point, solubility) and biological activity for different isomers. acs.orgStereoisomers have distinct three-dimensional arrangements of atoms, leading to different packing in crystals and interactions with chiral environments like biological receptors. acs.org

This systematic approach to analog design, grounded in a deep understanding of chemical principles, is essential for the continued development of novel nitro compounds with tailored properties.

In Vitro Biochemical Transformations and Metabolic Pathways

In Vitro Enzymatic Hydrolysis and Biotransformation

The primary metabolic reaction for organic nitrates is denitration, which is the removal of nitrate (B79036) groups. This process is largely mediated by enzymatic hydrolysis. annualreviews.org In vitro systems, such as liver homogenates, subcellular fractions (microsomes, cytosol), and purified enzymes, have been instrumental in studying these reactions. annualreviews.orgadmescope.com The biotransformation of these compounds is often a redox reaction that converts potent, lipid-soluble molecules into more water-soluble metabolites with reduced biological activity, facilitating their excretion. annualreviews.org

Several enzymatic systems have been identified as key players in the metabolism of organic nitrates. While specific studies on clonitrate are limited, the enzymatic pathways are well-characterized for other organic nitrates like glyceryl trinitrate (GTN) and are expected to be similar for this compound.

Glutathione-S-Transferases (GSTs): These enzymes, found primarily in the cytosol, are known to catalyze the denitration of organic nitrates. core.ac.uknih.gov This reaction involves the conjugation of reduced glutathione (B108866) (GSH) to the nitrate ester, leading to the formation of an unstable thionitrate intermediate that decomposes to release nitrite (B80452) and the corresponding denitrated alcohol. For GTN, cytosolic GSTs preferentially generate the 1,2-glyceryl dinitrate (1,2-GDN) metabolite. nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases, located mainly in the endoplasmic reticulum (microsomes), is also involved in organic nitrate metabolism. core.ac.ukescardio.org Specifically, isoforms like CYP3A have been implicated. nih.gov These enzymes can compete with other systems for the organic nitrate substrate. core.ac.uk The metabolism of isosorbide (B1672297) dinitrate (ISDN) and isosorbide mononitrate (ISMN) is particularly dependent on CYP enzymes for bioactivation. escardio.org

Aldehyde Dehydrogenases (ALDH): Mitochondrial aldehyde dehydrogenase (ALDH2) has been identified as a major enzyme responsible for the bioactivation of GTN and pentaerythritol (B129877) tetranitrate (PETN). escardio.orgnih.gov This enzyme catalyzes the denitration of GTN to produce 1,2-GDN, a process associated with the release of nitric oxide. nih.gov

Other Enzymes: Xanthine oxidoreductase has also been implicated in the vascular metabolism of organic nitrates. nih.gov

Table 1: Major Enzymatic Systems in Organic Nitrate Metabolism

Enzyme SystemSubcellular LocationKnown Substrates (Examples)Primary Function
Glutathione-S-Transferases (GSTs)CytosolGlyceryl Trinitrate (GTN)Detoxification, Denitration
Cytochrome P450 (CYP) FamilyEndoplasmic ReticulumIsosorbide Dinitrate (ISDN)Bioactivation, Denitration
Aldehyde Dehydrogenase 2 (ALDH2)MitochondriaGTN, PETNBioactivation
Xanthine OxidoreductaseCytosolGTNDenitration

In vitro incubation of organic nitrates with liver microsomes, hepatocytes, or purified enzymes allows for the identification and characterization of metabolic products, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijper.orgnih.govnih.gov The metabolism of organic nitrates yields a series of denitrated alcohol metabolites and inorganic nitrite or nitrate. nih.gov

For the prototypical organic nitrate GTN, in vitro metabolism studies have identified the following key metabolites:

Dinitrate Metabolites: Glyceryl-1,2-dinitrate (1,2-GDN) and glyceryl-1,3-dinitrate (1,3-GDN) are the primary metabolites. nih.govfda.gov The relative ratio of these dinitrates can depend on the specific enzyme system involved. nih.gov

Mononitrate Metabolites: Further denitration leads to the formation of 1-mononitroglycerin (B1216459) (1-MNG) and 2-mononitroglycerin (2-MNG). fda.gov

Inorganic Products: The nitrate group is released as either nitric oxide (NO) in bioactivation pathways or as the weakly vasoactive nitrite ion (NO₂⁻) in clearance-based pathways. nih.govnih.gov

Based on its structure (3-chloro-1,2-propanediol dinitrate), the expected in vitro metabolites of this compound would be the corresponding denitrated chloropropanediol mononitrates and ultimately 3-chloro-1,2-propanediol (B139630).

Table 2: Characterized In Vitro Metabolites of Glyceryl Trinitrate (GTN)

MetaboliteChemical NameMetabolic StepPathway Association
1,2-GDN1,2-Glyceryl DinitrateFirst denitrationBioactivation (ALDH2)
1,3-GDN1,3-Glyceryl DinitrateFirst denitrationClearance
1-MNG1-MononitroglycerinSecond denitrationClearance
2-MNG2-MononitroglycerinSecond denitrationClearance
NO₂⁻Nitrite IonNitrate group releaseClearance
NONitric OxideNitrate group releaseBioactivation

Reconstitution of Biochemical Pathways in Laboratory Settings

Reconstituting metabolic pathways in vitro involves isolating the necessary enzymatic components from their native cellular environment and combining them in a controlled laboratory setting. nih.gov This powerful approach allows researchers to study the finer details of chemical transformations, reaction mechanisms, and kinetics without the confounding variables present in a whole-cell system. nih.govnih.gov While specific studies on the reconstitution of this compound's metabolic pathways are not documented, the principles have been applied to other enzymatic systems and could be applied to this compound. nih.gov

The first step in reconstituting a pathway is the isolation and purification of the constituent enzymes. admescope.comnih.gov This is typically achieved through standard biochemical techniques such as:

Subcellular Fractionation: Cells or tissues (e.g., liver) are homogenized and centrifuged to separate components like mitochondria, microsomes, and cytosol, which are enriched in different metabolic enzymes. admescope.com

Chromatography: The enriched fractions are then subjected to various chromatography methods (e.g., ion exchange, size exclusion, affinity chromatography) to purify specific enzymes like ALDH2 or GST isoforms to homogeneity. nih.gov

Characterization: Once purified, the enzyme's identity is confirmed (e.g., by mass spectrometry), and its fundamental properties, such as molecular weight, subunit composition, and catalytic activity with specific substrates, are determined. mdpi.com

Once a pathway is reconstituted with purified enzymes, its kinetics can be analyzed in detail. nih.gov This involves measuring reaction rates under varying concentrations of substrates, cofactors, and inhibitors. nih.gov Such studies yield key kinetic parameters:

Michaelis-Menten Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of the maximum. It is an indicator of the enzyme's affinity for the substrate. A low Kₘ suggests high affinity.

Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

For organic nitrates, kinetic analysis is crucial for distinguishing between different metabolic pathways. For example, the high-affinity ALDH2 pathway (low Kₘ) is thought to be responsible for pharmacological bioactivation at low substrate concentrations, while lower-affinity, high-capacity GST pathways (high Kₘ, high Vₘₐₓ) may be more involved in clearance at higher concentrations. nih.gov

Theoretical Considerations of Xenobiotic Metabolism for Organic Nitrates

The metabolism of xenobiotics, including organic nitrates, is generally a process of detoxification aimed at converting lipophilic compounds into more hydrophilic ones for easier excretion. annualreviews.org However, for organic nitrates, this metabolism is a double-edged sword, encompassing both deactivation and crucial bioactivation. core.ac.uk

Two major theoretical pathways are considered for their denitration:

Mechanism-Based (Bioactivation) Pathway: This pathway is associated with the generation of the potent vasodilator nitric oxide (NO). For GTN, this route is characterized by the preferential formation of the 1,2-GDN metabolite and is catalyzed by high-affinity enzymes like ALDH2. nih.gov This is considered the pharmacologically relevant pathway.

Clearance-Based (Detoxification) Pathway: This pathway generates the much less active inorganic nitrite ion (NO₂⁻) and different metabolites (e.g., 1,3-GDN from GTN). It is typically catalyzed by lower-affinity, higher-capacity enzymes like GSTs and serves primarily to clear the drug from the body. core.ac.uknih.gov

The chemical structure of the specific organic nitrate can influence the predominant metabolic pathway and the products formed. For instance, studies with human liver preparations have shown that while GTN is rapidly metabolized to nitrite, other compounds like nitrooxybutyl-alcohol (NOBA) are more slowly metabolized to nitrate, suggesting that different structures are handled differently by hepatic enzymes. nih.gov Therefore, the metabolic fate and pharmacological profile of this compound would be intrinsically linked to how its chloro-substituted propanediol (B1597323) backbone interacts with these competing enzymatic systems.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in understanding ligand-target interactions.

Prediction of Ligand-Target Binding Modes

Predicting how a ligand, such as clonitrate, binds to a biological target is a critical aspect of computational drug design. mdpi.com Molecular docking simulations are employed to explore the potential binding conformations of a ligand within the active site of a receptor. mdpi.com These simulations calculate the binding affinity for different poses, providing insights into the most probable interaction modes. mdpi.com The process involves preparing the receptor and ligand structures, defining a search space (grid box) on the target protein, and running docking algorithms to generate and score various binding poses. japsonline.comf1000research.com The accuracy of these predictions is crucial for understanding the molecular basis of a drug's mechanism of action. nih.gov

While specific molecular docking studies detailing the binding modes of this compound to its targets are not extensively available in the provided search results, the general principles of this technique are well-established. For instance, studies on other molecules demonstrate how docking can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between a ligand and the amino acid residues of its target protein. f1000research.com These interactions are fundamental to the stability of the ligand-receptor complex. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique is invaluable for studying the flexibility of molecules and the dynamics of binding events. mdpi.com

Analysis of Molecular Flexibility and Conformations

The flexibility of a molecule plays a significant role in its biological activity and its ability to interact with various cellular components. epo.org MD simulations can be used to explore the conformational landscape of a molecule like this compound, revealing its different shapes and how it transitions between them. biorxiv.org Understanding a molecule's flexibility is crucial as it can influence its ability to adopt a conformation suitable for binding to a target. nih.gov The conformational freedom of a molecule can be analyzed through metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the course of a simulation. biorxiv.orgshd-pub.org.rs

Simulation ParameterDescriptionRelevance to this compound
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of a superimposed molecule and a reference structure over time.Indicates the stability of this compound's conformation and whether it undergoes significant structural changes.
Root-Mean-Square Fluctuation (RMSF)Calculates the fluctuation of each atom from its average position during the simulation.Highlights the flexible regions within the this compound molecule.

Simulation of Binding Events and Dissociation

MD simulations can be used to model the entire process of a ligand binding to a receptor and its subsequent dissociation. nih.gov These simulations can provide detailed insights into the pathways and energetics of these events, which are often difficult to study experimentally. nih.govnih.gov By simulating the unbinding process, researchers can estimate the residence time of a drug in its binding site, a parameter that is increasingly recognized as important for drug efficacy. nih.gov Techniques like steered molecular dynamics (SMD) can be used to apply an external force to pull a ligand out of its binding pocket, providing information about the dissociation pathway and the forces involved. nih.gov

In Silico Analysis of Physicochemical Properties Relevant to Molecular Behavior

The physicochemical properties of a molecule are critical determinants of its behavior in a biological system. europa.eu In silico methods provide a rapid and efficient way to predict these properties, offering valuable information for drug development. chemrxiv.orgrsc.org These computational approaches are based on the chemical structure of the molecule and can estimate a range of properties that influence its absorption, distribution, metabolism, and excretion (ADME).

Key physicochemical properties that can be predicted in silico include:

LogP (Octanol-Water Partition Coefficient): Indicates the lipophilicity of a molecule, which affects its ability to cross cell membranes.

Aqueous Solubility: Determines the concentration of the compound that can be dissolved in water, impacting its bioavailability.

Molecular Weight: A fundamental property that influences many other physicochemical and biological characteristics.

Polar Surface Area (PSA): Relates to a molecule's ability to form hydrogen bonds and is a predictor of its permeability.

PropertyPredicted Value/RangeSignificance
LogPData not available in search resultsInfluences membrane permeability and distribution.
Aqueous SolubilityData not available in search resultsAffects absorption and formulation.
Molecular WeightData not available in search resultsImpacts diffusion and overall ADME profile.
Polar Surface Area (PSA)Data not available in search resultsCorrelates with transport properties across biological barriers.

While specific predicted values for this compound were not found in the provided search results, the in silico prediction of these properties is a standard practice in computational chemistry. europa.eu These predictions are crucial for assessing the drug-like qualities of a compound early in the discovery pipeline. chemrxiv.org

Prediction of Solvation and Lipophilicity

The solvation and lipophilicity of a compound are critical determinants of its pharmacokinetic profile. Computational methods offer reliable predictions of these properties, guiding further experimental studies.

Solvation free energy (ΔGsol) represents the energy change when a molecule is transferred from a vacuum (gas phase) to a solvent. conflex.net It can be approximated by calculating the difference in total energies from geometry optimizations in both the gas and solvent phases or more accurately through vibrational analyses in both environments. conflex.net Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM), are frequently used to simulate the solvent environment. faccts.demdpi.com

Lipophilicity, a measure of a compound's affinity for a non-polar environment, is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. organic-chemistry.org High logP values indicate poor water solubility and can affect absorption. organic-chemistry.orgmdpi.com Computational methods, such as those based on atomic contributions (e.g., cLogP), predict this value by summing the contributions of individual atoms or fragments. organic-chemistry.orgchemaxon.com The Molecular Lipophilicity Potential (MLP) is another tool that provides a 3D description of a compound's lipophilicity based on its molecular fragments. nih.govub.edu

For this compound, several physicochemical properties have been predicted using computational models, as shown in the table below. The XLogP3 value, a computed measure of lipophilicity, is 1.9, suggesting a moderate degree of lipophilicity. nih.govnih.gov

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight200.53 g/molPubChem nih.gov
XLogP31.9PubChem nih.govnih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count6PubChem nih.gov
Rotatable Bond Count5PubChem nih.gov
Exact Mass199.9836136 DaPubChem nih.govnih.gov
Polar Surface Area110 ŲPubChem nih.govnih.gov

Electronic Structure Calculations

Electronic structure calculations, a cornerstone of quantum chemistry, are employed to solve the Schrödinger equation for a given molecular system, providing information about its energy, wave function, and other electronic properties. fiveable.meresearchgate.net These methods are fundamental to understanding chemical bonding, reactivity, and spectroscopic properties. researchgate.net Techniques range from simpler ab initio approaches like the Hartree-Fock (HF) method to more complex ones that include electron correlation, such as Density Functional Theory (DFT). fiveable.meresearchgate.net For complex systems, these calculations can be performed on a local region of interest while the surrounding environment is modeled more simply, a technique known as embedding theory. uol.de

The goal of these calculations is often to map the potential energy surface (PES) of a molecule, identifying stable structures (minima on the PES) and transition states for reactions (saddle points on the PES). fiveable.me This information is crucial for predicting reaction mechanisms and kinetics. fiveable.me

While specific, in-depth electronic structure calculation studies exclusively on this compound are not widely available in the public domain, the methods are routinely applied to organic nitrates. copernicus.orgtandfonline.com Such calculations would typically investigate the charge distribution, molecular orbital energies (HOMO/LUMO), and the nature of the chemical bonds, particularly the C-O-NO2 linkages. These calculations help elucidate the stability and reactivity of the nitrate (B79036) ester groups. For instance, in related compounds, the formation of organic nitrates is known to sequester NOx and reduce the volatility of the parent volatile organic compound (VOC), which can enhance secondary organic aerosol (SOA) formation. tandfonline.com The electronic properties, such as the Fukui indices, have been shown to significantly influence the reaction rate constants in QSAR models for other organic compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely statistical chemical relationships)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical technique used to develop mathematical models that relate the chemical structure of compounds to their biological activity or a specific chemical property. wikipedia.orglongdom.orgmedcraveonline.com These models take the form of an equation:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In QSAR, physicochemical properties or theoretical molecular descriptors are used as predictor variables to model the response variable, which can be a biological activity or a chemical property (in which case the term Quantitative Structure-Property Relationship, or QSPR, is used). wikipedia.orgmedcraveonline.com Descriptors can include parameters related to molecular size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., electronegativity, Fukui indices). nih.govjocpr.com

The primary goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby prioritizing experimental testing and accelerating the discovery process in fields like drug design and toxicology. jocpr.comnih.gov Robust QSAR models require rigorous validation to ensure their predictive power and generalizability. jocpr.comnih.gov

While specific QSAR models exclusively developed for this compound are not detailed in the available literature, QSAR studies are common for the broader class of organic nitrates. copernicus.orgscispace.com For example, QSAR models have been developed to predict the reaction rate constants of organic compounds with nitrate radicals. nih.gov In these models, descriptors such as molecular weight, bond order, and Fukui indices, sometimes in combination with temperature, are used to predict reaction rates. nih.gov The formation of secondary organic aerosols (SOA) from organic nitrates has also been modeled, where the position of the nitrate group on an alkyl chain was found to be a key determinant of the SOA yield. tandfonline.com Such approaches could be applied to this compound to predict its atmospheric reactivity, metabolic fate, or other biological activities based on its distinct structural features.

Historical Context of Organic Nitrate Chemistry and Discovery

Evolution of Organic Nitrate (B79036) Chemistry and Synthesis

The journey of organic nitrate chemistry is a fascinating story of discovery and innovation that spans nearly two centuries. Its origins can be traced back to the 19th century, a period of significant advancement in the broader field of organic chemistry. mdpi-res.comnih.gov The initial exploration into these compounds was driven by the quest for new materials with unique properties, leading to discoveries that would have profound impacts on various industries, including medicine and explosives. mdpi-res.comnumberanalytics.com

The inception of organic nitrate chemistry is marked by the synthesis of glyceryl trinitrate, the first organic nitrate, by Ascanio Sobrero in 1847. mdpi.comnih.govresearchgate.net This discovery was a pivotal moment, showcasing the potential of reacting organic alcohols with nitric acid. nih.gov Early synthesis methods were often direct and relied on the nitration of organic substrates using a mixture of nitric acid and sulfuric acid. numberanalytics.com For instance, the first aromatic nitro compound, nitrobenzene, was synthesized in 1834 by Eilhard Mitscherlich through the nitration of benzene (B151609) with nitric acid. numberanalytics.com

These early methods, while groundbreaking, were not without their challenges. The reactions were often hazardous, given the explosive nature of many organic nitrates. google.com Over time, chemists developed alternative nitrating agents to achieve milder reaction conditions and improved selectivity. numberanalytics.com These included the use of nitronium salts like nitronium tetrafluoroborate (B81430) (NO2BF4) and other reagents such as acetyl nitrate. numberanalytics.com

The synthesis of nitroalkynes, a particularly reactive class of nitro compounds, was first achieved in 1969, opening up new avenues for research and application. mdpi-res.comnih.govresearchgate.net Throughout the 20th century, a deeper understanding of the reactivity of the nitro group was elucidated, solidifying the importance of these compounds as versatile building blocks in organic synthesis. mdpi-res.comnih.gov

Table 1: Key Milestones in Early Organic Nitrate Chemistry

Year Discovery/Development Scientist(s) Significance
1834 Synthesis of nitrobenzene Eilhard Mitscherlich First aromatic nitro compound synthesized. numberanalytics.com
1847 Synthesis of glyceryl trinitrate (nitroglycerin) Ascanio Sobrero Discovery of the first organic nitrate. mdpi.comnih.govresearchgate.net
1879 Therapeutic use of glyceryl trinitrate for angina pectoris William Murrell Established the medicinal application of organic nitrates. mdpi.comnih.gov
1969 First synthesis of a nitroalkyne Viehe Expanded the scope of known nitro compounds. mdpi-res.comnih.govresearchgate.net

The transition from laboratory-scale synthesis to industrial production of organic nitrates presented significant hurdles, primarily due to the inherent instability and explosive nature of these compounds. google.com The management of large quantities of corrosive acids and the resulting aqueous nitrate waste also posed considerable challenges. google.com

To address these safety and environmental concerns, significant innovations in production techniques were necessary. The development of continuous flow reactors, such as microreactors, offered a safer and more efficient alternative to traditional batch processing. google.com These systems allow for better control of reaction parameters, minimizing the risk of uncontrolled exothermic reactions.

The industrial production of nitrates is now a major global enterprise, with millions of tons of nitro compounds synthesized and consumed annually for a wide range of applications, including pharmaceuticals, dyes, explosives, and agricultural chemicals. mdpi-res.comnih.gov The methods employed have evolved to prioritize safety, efficiency, and environmental sustainability.

Advanced Research Methodologies and Future Directions in Chemical Sciences

Emerging Analytical Technologies for Chemical Structure Elucidation

The field of chemical sciences is continuously advancing, with the development of new analytical technologies that offer greater precision, speed, and detail in the elucidation of chemical structures. These emerging methodologies are pivotal in the comprehensive analysis of compounds such as Clonitrate, providing deeper insights into their molecular architecture and properties.

Development of Novel Spectroscopic Techniques

Spectroscopy, which studies the interaction between matter and electromagnetic radiation, remains a cornerstone of chemical analysis. nih.gov Recent progress in this field has led to the development of sophisticated techniques that provide unprecedented levels of structural information. nih.gov For a compound like this compound (3-chloro-1,2-propanediol dinitrate), these advanced spectroscopic methods would offer a more detailed characterization than was possible with the technologies available during its primary period of use.

Modern spectroscopic techniques are essential analytical tools in the pharmaceutical industry for quality assurance and control, offering rapid and reliable data. nih.gov Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the fast, accurate, and non-destructive characterization of drug substances. nih.gov

Hypothetical Application of Advanced Spectroscopic Techniques for this compound Analysis:

Spectroscopic TechniqueInformation Gained for this compound
2D NMR (COSY, HSQC, HMBC) Would definitively establish the connectivity of atoms within the this compound molecule, confirming the positions of the chloro and nitrate (B79036) functional groups on the propanediol (B1597323) backbone.
High-Resolution Mass Spectrometry (HRMS) Would provide a highly accurate mass measurement, confirming the elemental composition of this compound (C₃H₅ClN₂O₆). Fragmentation patterns would further corroborate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy Would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the O-NO₂ (nitrate) and C-Cl (chloro) bonds, providing confirmation of the molecule's composition. nih.gov
Raman Spectroscopy Would offer complementary vibrational information to FT-IR, being particularly useful for analyzing the nitrate groups and the carbon backbone, and could be used for non-destructive analysis of solid-state forms. copernicus.org
X-ray Crystallography If a suitable crystal could be grown, this technique would provide the absolute three-dimensional structure of the this compound molecule, including bond lengths, bond angles, and conformation in the solid state.

These modern techniques, often used in combination, would allow for a comprehensive and unambiguous structural elucidation of this compound, far exceeding the capabilities of classical analytical methods. The integration of computational chemistry with these spectroscopic methods further enhances the ability to predict and interpret spectral data, leading to a more robust understanding of the molecule's properties. nih.gov

Automation in Chemical Analysis

The automation of analytical procedures has revolutionized the field of chemical analysis by increasing throughput, improving reproducibility, and reducing the potential for human error. labmanager.com For a compound like this compound, automated systems could be employed at various stages, from synthesis to final product analysis.

The primary goals of automation in chemical analysis include processing a large number of samples, determining multiple components in the same sample, minimizing human intervention to avoid manual errors, and reducing the consumption of samples and reagents. labmanager.com This can be achieved through various automated systems, such as discrete analyzers and continuous flow analyzers, as well as the use of robotics for sample handling and preparation. labmanager.com

In the context of pharmaceutical analysis, automation is crucial for high-throughput screening of potential drug candidates and for the quality control of manufactured medicines. labmanager.com Automated systems can perform tasks such as sample preparation, injection into analytical instruments (like HPLC or GC), data acquisition, and even initial data analysis.

Potential Applications of Automation in the Analysis of this compound:

Stage of AnalysisAutomated TechniqueBenefit
Synthesis Workup Automated liquid handling systemsPrecise and repeatable extraction and purification steps, leading to higher purity and yield.
Purity Assessment Automated HPLC or GC systems with autosamplersHigh-throughput analysis of multiple batches to determine purity and identify any impurities.
Content Uniformity Automated sample preparation and analysisRapid and consistent analysis of multiple dosage forms to ensure uniform distribution of this compound.
Stability Studies Robotic systems for sample storage and retrieval, coupled with automated analytical instrumentsEfficient management and analysis of samples under various environmental conditions over time to determine shelf-life.

The integration of laboratory information management systems (LIMS) with these automated analytical platforms allows for seamless data tracking and management, which is critical in a regulated pharmaceutical environment. The future of chemical analysis will likely see even greater integration of automation and artificial intelligence, leading to "smart" analytical systems capable of self-optimization and real-time decision-making.

Q & A

Basic Research: How can researchers synthesize and characterize Clonitrate with high purity for pharmacological studies?

Methodological Answer:
this compound (3-Chloropropane-1,2-diyl dinitrate, CAS No. 2612-33-1) is synthesized via nitration of glycerol derivatives under controlled acidic conditions. Key steps include:

  • Synthesis : Reacting 3-chloropropane-1,2-diol with nitric acid in the presence of sulfuric acid as a catalyst, maintaining temperatures below 10°C to prevent decomposition .
  • Characterization : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 210 nm) to assess purity (>98%). Confirm structural integrity via FTIR (C-NO₂ stretch at ~1630 cm⁻¹) and NMR (¹H NMR: δ 4.5–5.0 ppm for nitrate ester protons) .
  • Validation : Cross-reference spectral data with PubChem (CID: 10862999) and EPA DSSTox (DTXSID10862999) entries to ensure consistency .

Basic Research: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (LLE) using ethyl acetate for plasma/serum samples, followed by evaporation under nitrogen .
  • Quantification :
    • GC-MS : Electron ionization (EI) mode with selected ion monitoring (SIM) for m/z 46 (NO₂⁻ fragment) and m/z 200 (molecular ion).
    • LC-MS/MS : Multiple reaction monitoring (MRM) transitions (200 → 46 and 200 → 35) with a C18 column and acetonitrile/water mobile phase .
  • Calibration : Use deuterated this compound (d₃-Clonitrate) as an internal standard to correct for matrix effects .

Advanced Research: How can researchers resolve contradictions in reported vasodilatory mechanisms of this compound across studies?

Methodological Answer:

  • Hypothesis Testing : Compare NO release kinetics (via chemiluminescence assays) in isolated aortic rings under varying oxygen tensions (normoxia vs. hypoxia) .
  • Data Reconciliation : Meta-analyze existing studies using PRISMA guidelines, categorizing results by experimental models (e.g., in vitro vs. in vivo) and dosage ranges (0.1–10 µM) .
  • Mechanistic Probes : Employ knockout rodent models (e.g., eNOS⁻/⁻) to isolate this compound-specific pathways from endogenous NO synthase activity .

Advanced Research: What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Protocols :
    • pH Variation : Incubate this compound in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 1, 3, 6, and 24 hours. Quantify degradation via LC-MS .
    • Thermal Stress : Use accelerated stability studies (40°C/75% RH) over 30 days, monitoring for nitrate ester hydrolysis via FTIR .
  • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life, with degradation thresholds set at ≥10% loss .

Advanced Research: How can computational modeling predict this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • In Silico Workflow :
    • Docking : Use AutoDock Vina to model this compound binding to CYP3A4 (PDB ID: 1TQN), focusing on heme coordination and hydrophobic pockets .
    • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Validation : Compare predicted metabolic pathways (e.g., denitration) with in vitro microsomal assays .

Advanced Research: What strategies address discrepancies in this compound’s reported toxicity thresholds across in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Harmonization : Normalize toxicity data (LC50/EC50) using allometric scaling (e.g., mg/kg ↔ µM) .
  • Model-Specific Confounders : Account for differences in metabolic rates (e.g., S9 liver fractions vs. whole-organism clearance) .
  • Meta-Regression : Use R or Python to perform weighted least squares (WLS) analysis, adjusting for study size and exposure duration .

Advanced Research: How can researchers design studies to explore this compound’s synergistic effects with antihypertensive agents?

Methodological Answer:

  • Experimental Framework :
    • Combination Index (CI) : Use Chou-Talalay assays in human endothelial cells, testing this compound with ACE inhibitors (e.g., lisinopril) at fixed ratios (1:1, 1:2) .
    • Hemodynamic Monitoring : Measure blood pressure in spontaneously hypertensive rats (SHRs) via telemetry, comparing monotherapy vs. combination regimens .
  • Statistical Analysis : Apply response surface methodology (RSM) to identify optimal dose pairs .

Advanced Research: What methodologies validate this compound’s biodegradation pathways in environmental samples?

Methodological Answer:

  • Isotopic Tracing : Use ¹⁵N-labeled this compound in soil microcosms, tracking denitration via GC-IRMS (Isotope Ratio Mass Spectrometry) .
  • Metagenomic Profiling : Perform shotgun sequencing to identify microbial consortia (e.g., Pseudomonas spp.) enriched in this compound-treated samples .
  • Metabolite Identification : Detect intermediate chloropropanediol via LC-QTOF-MS, comparing fragmentation patterns with reference standards .

Advanced Research: How can structural analogs of this compound be systematically evaluated for improved pharmacokinetic profiles?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Pipeline :
    • Analog Synthesis : Replace chlorine with fluorine/bromine; modify nitrate ester positions .
    • ADME Screening : Use Caco-2 permeability assays and hepatic microsomal stability tests .
  • In Vivo Prioritization : Rank analogs by AUC (Area Under Curve) and half-life (t½) in rodent pharmacokinetic studies .

Advanced Research: What bioanalytical challenges arise in detecting this compound’s metabolites in long-term exposure studies?

Methodological Answer:

  • Sensitivity Limits : Optimize UPLC-MS/MS methods for trace metabolites (e.g., chloropropanediol, nitrite ions) with LOQs (Limit of Quantification) ≤ 1 ng/mL .
  • Matrix Interference : Apply phospholipid removal plates (e.g., HybridSPE) to reduce ion suppression in plasma .
  • Longitudinal Data : Use mixed-effects models to account for intra-subject variability in chronic dosing cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clonitrate
Reactant of Route 2
Reactant of Route 2
Clonitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.